CYP19A1 (Aromatase) Inhibitory Activity
3-(But-2-en-1-yloxy)pyridine demonstrates binding affinity for human aromatase (CYP19A1), an enzyme critical in estrogen biosynthesis, with a reported Ki of 708 nM [1]. This places it within a measurable range of inhibitory activity, defining its potential as a lead-like scaffold for development of non-steroidal aromatase inhibitors [2].
| Evidence Dimension | CYP19A1 (Aromatase) Inhibition |
|---|---|
| Target Compound Data | Ki = 708 nM |
| Comparator Or Baseline | No direct comparator within the same study; baseline is non-inhibition. |
| Quantified Difference | N/A |
| Conditions | In vitro assay with recombinant human CYP19A1 using DBF as substrate [1]. |
Why This Matters
The quantified affinity for CYP19A1 provides a specific, target-based rationale for selecting this compound over other pyridine derivatives lacking established activity against this enzyme.
- [1] BindingDB. BDBM50023459. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?mol=O(c1cccnc1)C/C=C/C View Source
- [2] Eissa, A. G., Powell, L. E., Gee, J., Foster, P. A., & Simons, C. (2023). Pyridine based dual binding site aromatase (CYP19A1) inhibitors. RSC Medicinal Chemistry, 14(2), 356-366. View Source
